BenchChemオンラインストアへようこそ!

Bleomycin B'1

DNA damage kinetics single-strand breaks double-strand breaks

Bleomycin B'1 (CAS 41138-54-9) is a member of the bleomycin family of glycopeptide-derived antitumor antibiotics isolated from Streptomyces verticillus. It shares the conserved bleomycinic acid core structure, comprising a metal-binding domain, a DNA-binding bithiazole moiety, and a disaccharide carbohydrate domain, but is uniquely defined by its terminal amine substituent, which is a simple primary amine (-NH₂) rather than the more elaborate alkylamine moieties found in the clinically dominant congeners Bleomycin A2 and B2.

Molecular Formula C50H73N17O21S2
Molecular Weight 1312.4 g/mol
CAS No. 41138-54-9
Cat. No. B14663141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBleomycin B'1
CAS41138-54-9
Molecular FormulaC50H73N17O21S2
Molecular Weight1312.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)N)O
InChIInChI=1S/C50H73N17O21S2/c1-15-28(64-42(67-39(15)53)20(7-26(52)71)59-8-19(51)40(54)77)45(81)66-30(36(21-9-57-14-60-21)86-49-38(34(75)32(73)24(10-68)85-49)87-48-35(76)37(88-50(56)83)33(74)25(11-69)84-48)46(82)61-17(3)31(72)16(2)43(79)65-29(18(4)70)44(80)58-6-5-27-62-23(13-89-27)47-63-22(12-90-47)41(55)78/h9,12-14,16-20,24-25,29-38,48-49,59,68-70,72-76H,5-8,10-11,51H2,1-4H3,(H2,52,71)(H2,54,77)(H2,55,78)(H2,56,83)(H,57,60)(H,58,80)(H,61,82)(H,65,79)(H,66,81)(H2,53,64,67)
InChIKeyNYJRSYHHHBHHOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bleomycin B'1 (CAS 41138-54-9): A Structurally Distinct Glycopeptide Antitumor Antibiotic for DNA Damage Research


Bleomycin B'1 (CAS 41138-54-9) is a member of the bleomycin family of glycopeptide-derived antitumor antibiotics isolated from Streptomyces verticillus [1]. It shares the conserved bleomycinic acid core structure, comprising a metal-binding domain, a DNA-binding bithiazole moiety, and a disaccharide carbohydrate domain, but is uniquely defined by its terminal amine substituent, which is a simple primary amine (-NH₂) rather than the more elaborate alkylamine moieties found in the clinically dominant congeners Bleomycin A2 and B2 [2][3]. With a molecular formula of C₅₀H₇₃N₁₇O₂₁S₂ and a molecular weight of approximately 1312.35 g·mol⁻¹, Bleomycin B'1 is one of the smaller naturally occurring bleomycin congeners [2]. Its mechanism of action involves Fe(II)-dependent oxidative DNA cleavage, producing both single-strand breaks (ssb) and double-strand breaks (dsb) [4].

Why Bleomycin B'1 Cannot Be Interchanged with Clinical-Grade Bleomycin Mixtures or Other Congeners


Clinical bleomycin is a mixture predominantly composed of Bleomycin A2 and B2 (≥85% combined), and individual congeners within the bleomycin family are not functionally interchangeable [1]. Direct comparative biochemical studies have established that structurally related bleomycin analogues produce single-strand and double-strand DNA breaks to markedly different extents and ratios, with the extent of cleavage being affected by modifications on both the C- and N-terminal half-molecules [2]. Furthermore, the terminal amine moiety—the sole structural variable among natural bleomycin congeners—exerts a major impact on antitumor selectivity, DNA binding affinity, cellular uptake, and toxicity profile [3][4]. Pulmonary toxicity, the dose-limiting adverse effect of bleomycin therapy, has been shown to vary depending on the terminal amine structure [3]. Consequently, selecting Bleomycin B'1 over the generic clinical mixture or over a different congener represents a functionally meaningful choice for research applications requiring defined, attenuated, or mechanistically distinct DNA damage profiles.

Bleomycin B'1 (CAS 41138-54-9): Quantitative Differentiation Evidence Against Closest Analogs


Attenuated DNA Cleavage Rate: BLM B'1 Produces ssb and dsb at Less Than Half the Rate of BLM A2

In a landmark direct comparative study using PM2 phage DNA and gel electrophoresis, Bleomycin B'1 was found to produce single-strand breaks (ssb) and double-strand breaks (dsb) at a rate less than half that of Bleomycin A2, while maintaining a similar ssb-to-dsb ratio [1]. This establishes BLM B'1 as a functionally attenuated DNA cleavage agent relative to the clinically dominant A2 congener—not simply a less active compound, but one with a preserved cleavage pattern at reduced intensity. For context, BLM A2 and BLM B2 at 22–41 ng/mL degraded 50% of form I DNA into 33–38% form II and 12–17% form III DNA; BLM B'1 required a substantially higher concentration or longer incubation to achieve equivalent DNA degradation [1].

DNA damage kinetics single-strand breaks double-strand breaks bleomycin analogs comparison

Preserved dsb:ssb Ratio Differentiates BLM B'1 from Phleomycin D1 and Deamido-BLM A2

The ratio of double-strand to single-strand breaks is a critical determinant of the biological consequences of DNA damage. Huang et al. demonstrated that BLM B'1 preserves a dsb:ssb ratio similar to that of BLM A2—a feature that is not shared by all bleomycin family members [1]. Phleomycin (PLM) D1, a closely related glycopeptide antibiotic, induces an equivalent amount of ssb but only one-eighth of the dsb induced by BLM B2, representing a severely skewed dsb:ssb ratio [1]. Similarly, Deamido-BLM A2 produces ssb to approximately half the extent of BLM A2 but dsb to less than one-eighth that of BLM A2 [1]. This differential fidelity in dsb production has profound implications: dsb are far more cytotoxic and recombinogenic than ssb, and the ratio of these lesions determines the cellular DNA damage response pathway activated.

double-strand break specificity bleomycin-phleomycin differentiation DNA cleavage fidelity

Unique Terminal Amine (-NH₂) Structurally Differentiates BLM B'1 from the Cationic Terminal Amines of A2 and B2

All natural bleomycin congeners share the identical bleomycinic acid core and differ exclusively in their C-terminal amine substituent [1]. Bleomycin B'1 possesses a simple primary amine (-NH₂) as its terminal group, whereas Bleomycin A2 carries a positively charged dimethylsulfoniumpropyl group (N¹-[3-(dimethylsulfonio)propyl]-bleomycinamide) and Bleomycin B2 carries a guanidinobutyl group (N¹-[4-(aminoiminomethyl)amino]butyl]-bleomycinamide) [2][3]. These structural differences are not cosmetic: the terminal amine directly influences DNA binding affinity through electrostatic interactions with the negatively charged DNA phosphate backbone, with cationic amines enhancing binding avidity [4]. The neutral -NH₂ terminus of BLM B'1 is predicted to confer reduced non-specific electrostatic DNA affinity compared to the permanently charged sulfonium group of A2 or the basic guanidino group of B2, potentially altering both cleavage site selectivity and cellular uptake kinetics [4].

bleomycin structure-activity relationship terminal amine moiety DNA binding affinity electrostatic interaction

Pulmonary Toxicity Variation by Terminal Amine: Class-Level Inference Supporting Divergent Safety Profile of BLM B'1

Pulmonary toxicity is the dose-limiting adverse effect of bleomycin therapy, with clinically reported rates of bleomycin-induced pneumonitis reaching approximately 10% of patients and 14% of these cases proving fatal [1]. Critically, the terminal amine moiety has been established as a determinant of pulmonary toxicity: Umezawa's foundational SAR review explicitly states that 'pulmonary toxicity varied depending on the terminal amines' [2], and subsequent studies confirmed that specific terminal polyamines (spermine and spermidine, associated with BLM A6, tallysomycin A/B, and BLM A5) produce significant pulmonary fibrotic injury in rats following intratracheal administration [3]. Furthermore, more than one guanido group in the terminal amine causes irreversible renal toxicity in dogs [2]. Since BLM B'1 carries a simple -NH₂ terminal amine—lacking both the guanidino group of B2, the sulfonium group of A2, and the polyamine character of A5/A6—it is structurally positioned in a distinct toxicity risk category within the bleomycin family.

pulmonary fibrosis risk bleomycin lung toxicity terminal amine toxicity SAR

Differentiation from Deglyco-Bleomycin: Intact Disaccharide Moiety Preserves Tumor Cell Targeting Capability

Deglycosylated bleomycin (deglyco-BLM), in which the d-mannosyl-l-glucose disaccharide has been removed, has been shown to lose the ability to selectively target tumor cells while retaining DNA cleavage activity [1]. Specifically, deglycobleomycin did not target either cancer or normal cell lines, indicating that the BLM disaccharide moiety is necessary for tumor selectivity [1]. BLM B'1 retains the intact disaccharide moiety and is therefore expected to maintain tumor cell targeting capability. While deglyco-BLM has been advanced as a potentially less pulmonary-toxic alternative to clinical bleomycin (demonstrating equivalent antitumor efficacy without pulmonary toxicity in rodent models) [2], its loss of tumor selectivity represents a significant functional compromise. BLM B'1 offers a structurally complete bleomycin scaffold (disaccharide intact) with an attenuated cleavage rate, positioning it as a mechanistically distinct option that preserves targeting while modulating damage intensity.

tumor targeting disaccharide moiety deglyco-bleomycin comparison cellular uptake

Bleomycin B'1 (CAS 41138-54-9): Evidence-Backed Research and Industrial Application Scenarios


Controlled Radiomimetic DNA Damage Induction with Titratable Cleavage Intensity

Bleomycin B'1 is uniquely suited as a radiomimetic agent when experimental designs require DNA damage induction at submaximal intensity while preserving the biological quality (dsb:ssb ratio) characteristic of ionizing radiation. Because BLM B'1 produces ssb and dsb at less than half the rate of BLM A2 while maintaining a similar dsb:ssb ratio [1], it provides a wider experimental window for dose-response studies of DNA damage signaling, cell cycle checkpoint activation, and DNA repair pathway kinetics without the rapid saturation of damage sensor proteins that occurs with BLM A2 at equivalent mass concentrations. This property is particularly valuable in studies employing γH2AX focus formation, 53BP1 recruitment, or comet assay readouts where dynamic range is critical.

Structure-Activity Relationship (SAR) Reference Standard for Terminal Amine Functional Studies

As the bleomycin congener bearing the minimal possible terminal amine substituent (-NH₂) [1][2], BLM B'1 serves as the logical negative-control or baseline reference compound in systematic SAR studies examining how terminal amine structure modulates DNA binding affinity, sequence selectivity, cellular uptake efficiency, bleomycin hydrolase susceptibility, and toxicity. Its molecular weight (1312.35 Da) is substantially lower than that of BLM A2 (1415.55 Da) or BLM B2 (1425.51 Da) [1], and its lack of permanent cationic charge distinguishes it from both clinical congeners. Comparative panels including BLM B'1, BLM A2, BLM B2, and synthetic amine-substituted analogs can quantitatively deconvolve the contributions of amine size, charge, and hydrogen-bonding capacity to each pharmacodynamic parameter.

Mechanistic Studies of Bleomycin-Induced Pulmonary Toxicity with Congener-Specific Resolution

Given the established evidence that pulmonary toxicity varies depending on the terminal amine structure of bleomycin congeners [1] and that specific polyamine terminal groups (spermidine, spermine) are independently fibrogenic [2], BLM B'1—lacking these structural features—offers a congener-specific probe for dissecting the molecular mechanisms linking terminal amine chemistry to lung injury. Comparative in vivo studies administering equimolar doses of BLM B'1 versus the clinical A2/B2 mixture can isolate the contribution of the terminal amine to pro-fibrotic cytokine induction (TGF-β1, IL-1β), caspase-1 activation, and ROS production in alveolar epithelial cells, enabling identification of toxicity determinants that are independent of the DNA-cleaving bleomycinic acid core [3].

DNA Repair Pathway Dissection Using a Genetically Clean DNA Damage Signature

The preserved dsb:ssb ratio of BLM B'1, demonstrated to be similar to that of BLM A2 [1], combined with its attenuated overall cleavage rate, makes it an ideal agent for dissecting the relative contributions of distinct DNA repair pathways (homologous recombination, non-homologous end joining, single-strand break repair, base excision repair) to cellular recovery from bleomycin-induced damage. Unlike phleomycin D1, which produces a severely skewed dsb:ssb ratio (only 1/8 of dsb relative to BLM B2) [1], BLM B'1 induces a balanced spectrum of lesions that more faithfully recapitulates the damage landscape of ionizing radiation, enabling cleaner genetic dissection using siRNA screening, CRISPR knockout panels, or repair-defective cell lines without the confounding variable of an atypical lesion distribution.

Quote Request

Request a Quote for Bleomycin B'1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.